molecular formula C15H15NO8 B092591 8-Hydroxyquinoline citrate CAS No. 134-30-5

8-Hydroxyquinoline citrate

Cat. No. B092591
CAS RN: 134-30-5
M. Wt: 337.28 g/mol
InChI Key: GTOQWWQKBBZILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyquinoline (8-HQ) is a compound that has garnered significant interest due to its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is a small planar molecule known for its lipophilic effect and metal chelating ability, which contributes to its medicinal properties such as antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities . The molecule's versatility extends to its use in metallosupramolecular chemistry, where it serves as a ligand to form supramolecular sensors, emitting devices, or self-assembled aggregates .

Synthesis Analysis

The synthesis of 8-HQ derivatives has been a subject of extensive research due to their therapeutic value and potential as building blocks for pharmacologically active scaffolds. Recent advances in the synthesis of these derivatives have led to the development of compounds with varied pharmacological properties, including anticancer, antiviral, and antibacterial activities . Additionally, 8-HQ derivatives have been synthesized for use as highly sensitive fluorescent chemosensors for transition metal ions .

Molecular Structure Analysis

The molecular structure of 8-HQ derivatives has been characterized using various spectroscopic methods. For instance, two isomeric 8-HQ derivatives with quinoline groups were synthesized and their structures were characterized by EI-MS, 1H NMR spectroscopy, elemental analysis, and FT–IR spectroscopy; their crystal structures were determined by X-ray crystallography . Moreover, the 8-HQ molecule forms a robust lamellar structure when combined with pyromellitic acid, where it acts as a pillar in an extended three-dimensional network .

Chemical Reactions Analysis

8-HQ is known for its ability to form complexes with metal ions, which is utilized in the spectrophotometric determination of metal ions in various mixtures . It also acts as a fluorophoric ligand upon complex formation with metal ions and anions, making it an ideal building block in metallo-supramolecular chemistry for recognition, separation, and quantitative investigation of cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-HQ have been explored in the context of its interaction with metal surfaces. Density functional theory (DFT) calculations have characterized the adsorption modes of 8-HQ and its derivatives on the Al(111) surface, revealing that these interactions are stabilized by van der Waals forces and involve significant electronic transfer from the substrate to the adsorbate . In the oilfield industry, 8-HQ has been investigated as a green and sustainable acidizing corrosion inhibitor for steel in hydrochloric acid, demonstrating its efficacy as a corrosion inhibitor .

Scientific Research Applications

  • Anticancer Agents : 8-Hydroxyquinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth and migration of cancer cells, activate apoptotic pathways, and cause DNA damage . The specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not specified in the available resources.

  • Antischistosomal Agents : 8-Hydroxyquinoline and its derivatives have shown potential as antischistosomal agents . The specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not specified in the available resources.

  • Antiseptic and Disinfectant : The complexes as well as the heterocycle itself exhibit antiseptic, disinfectant properties . Its solution in alcohol is used in liquid bandages .

  • Pesticide : 8-Hydroxyquinoline and its derivatives function as a transcription inhibitor, exhibiting pesticide properties .

  • Stabilizer for Hydrogen Peroxide : 8-Hydroxyquinoline is used as a stabilizer for hydrogen peroxide, where it is sometimes added in cosmetic products .

  • Transcription Inhibitor : 8-Hydroxyquinoline and its derivatives function as a transcription inhibitor .

  • Invasive Plant Growth Inhibitor : The roots of the invasive plant Centaurea diffusa release 8-hydroxyquinoline, which has a negative effect on plants that have not co-evolved with it .

Safety And Hazards

8-Hydroxyquinoline is toxic if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may damage fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects .

Future Directions

8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties. Numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040326
Record name 8-Hydroxyquinoline citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline citrate

CAS RN

134-30-5
Record name 8-Hydroxyquinoline citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Hydroxyquinoline citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxyquinolinium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXYQUINOLINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K522O2O40B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxyquinoline citrate
Reactant of Route 2
Reactant of Route 2
8-Hydroxyquinoline citrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-Hydroxyquinoline citrate
Reactant of Route 4
8-Hydroxyquinoline citrate
Reactant of Route 5
8-Hydroxyquinoline citrate
Reactant of Route 6
8-Hydroxyquinoline citrate

Citations

For This Compound
1,150
Citations
FJ Marousky - Journal of the American Society for Horticultural …, 1971 - journals.ashs.org
… Marousky (11, 12) showed that 8-hydroxyquinoline citrate (8-HQC) inhibited, but did not … Physiological role of 8-hydroxyquinoline citrate and sucrose in extending vase-life and …
Number of citations: 163 journals.ashs.org
FJ Marousky - Journal of the American Society for Horticultural …, 1969 - journals.ashs.org
… Larsen and Cromarty (7) sug gested that the extended life of flowers in 8-hydroxyquinoline citrate (8-HQC) was due principally to the reduction of microbial growth. Quinoline salts are …
Number of citations: 193 journals.ashs.org
FJ Marousky - Proceedings of the Florida State Horticultural …, 1968 - journals.flvc.org
Cut gladiolus flowers were held in a) water, b) 8-hydroxyquinoline citrate (8-HQC), 3) sucrose, and d) 8-HQS and sucrose combined. Data were collected from physiological …
Number of citations: 53 journals.flvc.org
FJ Marousky - II International Symposium on Post-harvest Physiology …, 1980 - actahort.org
The bacterial population of flower water of 8-hydroxyquinoline citrate (8-HQC) plus sucrose (SU) increased as the number of cut flower stem per volume of liquid increased. Sterile water …
Number of citations: 20 www.actahort.org
K Sharifzadeh, MH Asil, Z Roein… - Journal of Horticultural …, 2014 - sciendo.com
… The effect of 8-hydroxyquinoline citrate, sucrose and peroxidase inhibitors on delaying … All vase solutions contained 200 mg·dm-3 8-hydroxyquinoline citrate (8-HQC) and 3% sucrose. …
Number of citations: 11 sciendo.com
J Nowak, K Mynett - Scientia horticulturae, 1985 - Elsevier
… A continuous supply of sucrose together with 8-hydroxyquinoline citrate to cut Lilium Asiatic … 1-1 sucrose and 200 mg 1-' 8-hydroxyquinoline citrate. Such treatment greatly improved bud …
Number of citations: 45 www.sciencedirect.com
E Atefepour, M Saadatian, MH Asil, B Rabiei - Scientia Horticulturae, 2021 - Elsevier
Gerbera is one of the cut flowers with short vase life. In this research, silver nanoparticles (SNP) (0, 5, 15, and 25 mg L −1 ) and 8-hydroxyquinoline citrate (8-HQC) (0, 100, 200, and 300 …
Number of citations: 5 www.sciencedirect.com
FE Larsen, M Frolich - Journal of the American Society for …, 1969 - journals.ashs.org
… of action of solutions containing a combination of 8-hydroxyquinoline citrate (QC), N-… 2B-Nine and 8-hydroxyquinoline citrate were provided by US Rubber Co. and Merck and Co…
Number of citations: 57 journals.ashs.org
MM Jowkar, M Kafi - … on Postharvest Physiology of Ornamental Plants …, 2003 - actahort.org
… -1 ), 8-hydroxyquinoline citrate (150, 300 and 450 mg l -1 ), and tap water as control. The … The shortest vase life belonged to the tap water and the 8-hydroxyquinoline citrate treatments. …
Number of citations: 11 www.actahort.org
FJ Marousky - 1971 - books.google.com
… 8-Hydroxyquinoline Citrate and Sucrose … 8-Hydroxyquinoline Citrate and Sucrose … Flowers opened in the control (water) are smaller and flatter than those opened in the 8-hydroxyquinoline …
Number of citations: 31 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.